Cas no 2091618-71-0 (7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole)
![7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole structure](https://www.kuujia.com/scimg/cas/2091618-71-0x500.png)
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties
Names and Identifiers
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- 2091618-71-0
- 7-(chloromethyl)-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
- starbld0033680
- 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
- AKOS026725698
- F2198-7981
- 1H-Imidazo[1,2-b]pyrazole, 7-(chloromethyl)-1-(cyclopropylmethyl)-
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- Inchi: 1S/C10H12ClN3/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2
- InChI Key: YNGAWRNFKPYASK-UHFFFAOYSA-N
- SMILES: ClCC1C=NN2C=CN(C2=1)CC1CC1
Computed Properties
- Exact Mass: 209.0719751g/mol
- Monoisotopic Mass: 209.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 22.2Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- pka: 3.61±0.40(Predicted)
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C280931-1g |
7-(chloromethyl)-1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole |
2091618-71-0 | 1g |
$ 775.00 | 2022-04-01 | ||
Life Chemicals | F2198-7981-2.5g |
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2091618-71-0 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
Life Chemicals | F2198-7981-1g |
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2091618-71-0 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
TRC | C280931-500mg |
7-(chloromethyl)-1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole |
2091618-71-0 | 500mg |
$ 500.00 | 2022-04-01 | ||
Life Chemicals | F2198-7981-5g |
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2091618-71-0 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
Life Chemicals | F2198-7981-10g |
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2091618-71-0 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
Life Chemicals | F2198-7981-0.25g |
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2091618-71-0 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
TRC | C280931-100mg |
7-(chloromethyl)-1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole |
2091618-71-0 | 100mg |
$ 135.00 | 2022-04-01 | ||
Life Chemicals | F2198-7981-0.5g |
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2091618-71-0 | 95%+ | 0.5g |
$505.0 | 2023-09-06 |
7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
7-(Chloromethyl)-1-(Cyclopropylmethyl)-1H-Imidazo[1,2-b]Pyrazole: A Comprehensive Overview
The compound with CAS No. 2091618-71-0, known as 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and development. The structure of this molecule is characterized by a fused imidazole and pyrazole ring system, with substituents at positions 7 and 1 that confer unique chemical and biological properties.
The imidazo[1,2-b]pyrazole core of this compound is a bicyclic structure formed by the fusion of an imidazole ring (a five-membered ring with two nitrogen atoms) and a pyrazole ring (another five-membered ring with two nitrogen atoms). This fused system provides a rigid and planar framework that is often exploited in medicinal chemistry for its ability to interact with biological targets such as enzymes and receptors. The substituents at positions 7 and 1 further modulate the physicochemical properties of the molecule, making it a promising candidate for various therapeutic applications.
One of the key features of 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is its versatility in synthetic chemistry. The chloromethyl group at position 7 serves as an electrophilic site that can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups. This property makes the compound a valuable intermediate in the synthesis of more complex molecules. For instance, it can be used to prepare derivatives with hydroxymethyl, aminoalkyl, or other substituents by replacing the chlorine atom with appropriate nucleophiles.
The cyclopropylmethyl group at position 1 adds another layer of complexity to this molecule. Cyclopropane rings are known for their unique strain-induced reactivity and can participate in various chemical transformations. In this compound, the cyclopropylmethyl group likely enhances the lipophilicity of the molecule, which is an important factor in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the presence of this group may also contribute to the molecule's stability under physiological conditions.
Recent studies have highlighted the potential of imidazopyrazoles as scaffolds for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are implicated in various diseases such as cancer, inflammation, and neurodegenerative disorders. The ability of imidazopyrazoles to bind to kinase active sites makes them attractive candidates for drug development. In particular, 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole has been investigated for its potential to inhibit specific kinases involved in oncogenic signaling pathways.
In addition to its role as a kinase inhibitor scaffold, this compound has also been explored for its potential in other therapeutic areas. For example, researchers have examined its ability to modulate ion channels and G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The unique combination of structural features in this molecule allows it to interact with diverse biological targets, making it a versatile tool in drug discovery.
The synthesis of 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions that require careful optimization. One common approach involves the condensation of appropriate starting materials to form the imidazo[1,2-b]pyrazole core followed by functionalization at positions 7 and 1. These steps often require specialized reagents and conditions to ensure high yields and purity.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR spectroscopy is particularly useful for determining the regiochemistry and stereochemistry of the molecule due to its sensitivity to electronic environments and spatial arrangements. MS provides information about the molecular weight and fragmentation patterns, which are essential for confirming the identity and purity of the compound.
In terms of applications beyond drug discovery, this compound may also find uses in materials science due to its aromaticity and potential for π-π interactions. For instance, it could serve as a building block for constructing supramolecular assemblies or functional materials with specific electronic properties.
In conclusion, 7-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a multifaceted compound with significant potential in organic synthesis and pharmacology. Its unique structure enables it to act as both a versatile intermediate and a promising therapeutic agent across various disease areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and developing innovative treatments.
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